molecular formula C17H21N3O3 B2715981 6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923114-12-9

6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2715981
CAS No.: 923114-12-9
M. Wt: 315.373
InChI Key: UDAUBKMECPUEEL-UHFFFAOYSA-N
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Description

The compound “6-isobutyl-4-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of organic compounds known as pyrrolopyrimidines. Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed based on its IUPAC name. It contains a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic system with a pyrrole ring fused to a pyrimidine ring. The compound also has an isobutyl group at the 6-position, a 4-methoxyphenyl group at the 4-position, and two carbonyl groups at the 2,5-positions .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The carbonyl groups might undergo nucleophilic addition reactions, and the aromatic ring could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, the presence of the aromatic ring and carbonyl groups could influence its polarity, solubility, and spectral properties .

Scientific Research Applications

Anticancer Applications

A novel series of N-alkylated C-6-isobutyl- or -propyl pyrimidine derivatives were synthesized and evaluated for their antiproliferative effect on a panel of tumor cell lines. Specifically, an N-methoxymethylated derivative demonstrated significant antiproliferative effects at micromolar concentrations, indicating potential anticancer and antimetastatic properties through the inhibition of DNA or RNA polymerases and adhesion molecules. These findings suggest the compound's utility in cancer treatment, particularly for adherent tumor cell lines (Gazivoda Kraljević et al., 2014).

Organic Electronics and Solar Cell Applications

The compound and its derivatives have also been explored in the field of organic electronics, particularly in the development of materials for polymer solar cells. An alcohol-soluble n-type conjugated polyelectrolyte synthesized from a related pyrrolo[3,4-c]pyrrole derivative demonstrated high conductivity and electron mobility, significantly improving the power conversion efficiency of inverted polymer solar cells. This highlights its potential as an effective electron transport layer in solar cell devices (Hu et al., 2015).

Anti-Inflammatory Activities

Research into the fruiting bodies of Antrodia camphorata led to the isolation of new compounds, including derivatives similar in structure to the specified compound, which demonstrated significant anti-inflammatory effects. These compounds were shown to modulate immune responses in macrophage cells, indicating potential applications in treating inflammation-related conditions (Chien et al., 2008).

Safety and Hazards

The safety and hazards associated with this compound would depend on its biological activity and physicochemical properties. Proper handling and disposal procedures should be followed when working with this compound to minimize potential risks .

Future Directions

Pyrrolopyrimidines and their derivatives are a topic of ongoing research due to their diverse biological activities. Future studies could explore the synthesis of new derivatives, investigate their biological activities, and elucidate their mechanisms of action .

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-10(2)8-20-9-13-14(16(20)21)15(19-17(22)18-13)11-4-6-12(23-3)7-5-11/h4-7,10,15H,8-9H2,1-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAUBKMECPUEEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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